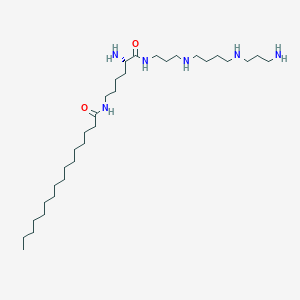
(S)-N-(5-Amino-6-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMXT1501 is a polyamine uptake inhibitor, also inhibiting the putrescine transport in epimastigotes (the insect stage of t. cruzi)
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticonvulsant Evaluation
A study by Sharma, Park, and Park (2008) in the "Archives of Pharmacal Research" focuses on the synthesis of 6-amino-1,4-oxazepane-3,5-dione derivatives, designed to develop novel anticonvulsant compounds. These derivatives were prepared from (S)-N-Cbz-serine and exhibited moderate anticonvulsant activities in both MES and PTZ tests, indicating potential applications in treating seizures (Sharma, Park, & Park, 2008).
Chiral Monomer Precursor Synthesis
In a study published in "Arkivoc" by Gómez, Orgueira, and Varela (2003), the chiral monomer N-(1 -amino-2 -(S)-propyl)-5-oxo-2-(S)-tetrahydrofurancarboxy-amide hydrochloride was synthesized. This compound, a precursor of AABB-type stereoregular polyamide, demonstrates the potential for creating specialized polymers with unique properties (Gómez, Orgueira, & Varela, 2003).
Biochemical Changes Induced by Palmitoyl-ethanolamide
Obermajerová et al. (1973) in "Chemico-biological interactions" studied the biochemical changes in mouse liver after administration of palmitoylethanolamide (PEA), showing increased DNA and RNA synthesis, altered enzyme activities, and enhanced incorporation of fatty acids and phosphorus into liver phospholipids. This illustrates the compound's impact on cellular metabolism and potential therapeutic applications (Obermajerová, Seifert, Buchar, & Rašková, 1973).
Aromatase Inhibitors in Cancer Research
Hartmann and Batzl (1986) in "Journal of medicinal chemistry" synthesized and evaluated 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as aromatase inhibitors. These compounds were tested for their potential in inhibiting estrogen biosynthesis, an important factor in hormone-dependent breast cancer treatment (Hartmann & Batzl, 1986).
Synthesis of Functionalized Amino Acid Derivatives for Anticancer Agents
Kumar et al. (2009) in the "Journal of Enzyme Inhibition and Medicinal Chemistry" synthesized a new series of functionalized amino acid derivatives, showing cytotoxicity against human cancer cell lines. This research opens avenues for designing new anticancer agents (Kumar et al., 2009).
Eigenschaften
CAS-Nummer |
441022-64-6 |
|---|---|
Produktname |
(S)-N-(5-Amino-6-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide |
Molekularformel |
C32H68N6O2 |
Molekulargewicht |
568.9 g/mol |
IUPAC-Name |
N-[(5S)-5-amino-6-[3-[4-(3-aminopropylamino)butylamino]propylamino]-6-oxohexyl]hexadecanamide |
InChI |
InChI=1S/C32H68N6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-31(39)37-28-16-15-21-30(34)32(40)38-29-20-27-36-25-18-17-24-35-26-19-23-33/h30,35-36H,2-29,33-34H2,1H3,(H,37,39)(H,38,40)/t30-/m0/s1 |
InChI-Schlüssel |
USNCWPSRPOWEBG-PMERELPUSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)NCCCNCCCCNCCCN)N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCNCCCCNCCCN)N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCNCCCCNCCCN)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AMXT-1501; AMXT 1501; AMXT1501 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



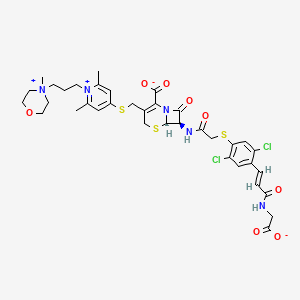
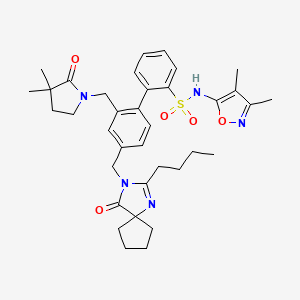
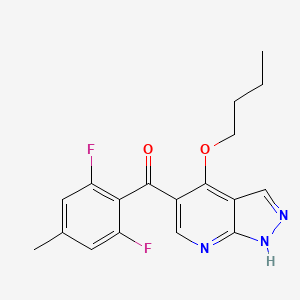
![3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1667193.png)
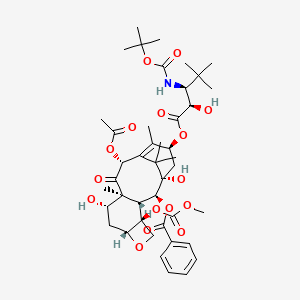
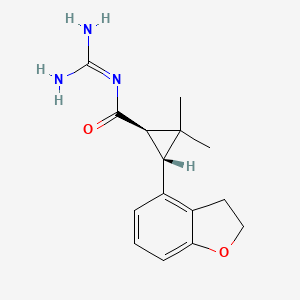
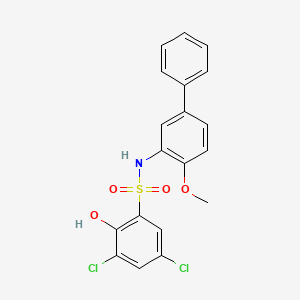


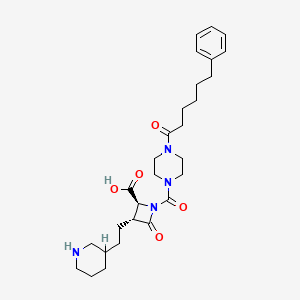
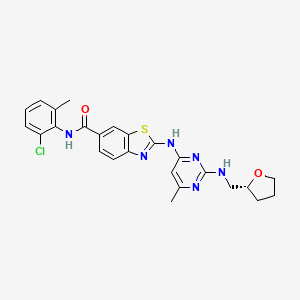
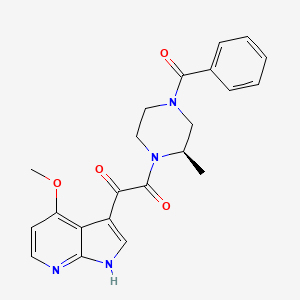

![1-Cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one](/img/structure/B1667210.png)